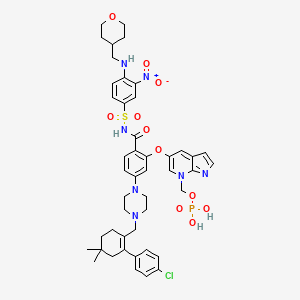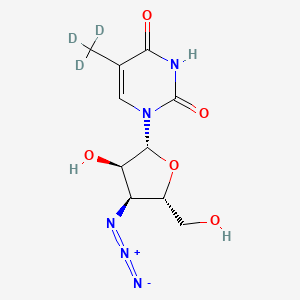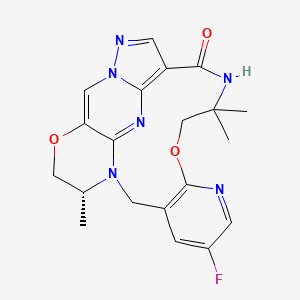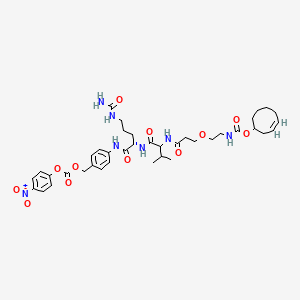
TCO-PEG1-Val-Cit-PABC-PNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG1-Val-Cit-PABC-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a trans-cyclooctene (TCO) group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups . The compound is designed to improve the stability and efficacy of ADCs by facilitating targeted drug delivery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG1-Val-Cit-PABC-PNP involves multiple steps, each designed to incorporate specific functional groups. The process typically starts with the preparation of the TCO group, followed by the attachment of the PEG1 (polyethylene glycol) chain. The Val-Cit (valine-citrulline) dipeptide is then introduced, followed by the PABC (para-aminobenzyloxycarbonyl) spacer, and finally, the PNP (p-nitrophenyl) group is added .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as chromatography to ensure high purity and yield. The compound is typically stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG1-Val-Cit-PABC-PNP undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The TCO group reacts with tetrazine-containing molecules through an inverse electron demand Diels-Alder reaction.
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cathepsin B, an enzyme present in lysosomes.
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules, cathepsin B.
Conditions: The click chemistry reaction typically occurs under mild conditions, while the cleavage reaction requires the presence of cathepsin B in a lysosomal environment
Major Products
Aplicaciones Científicas De Investigación
TCO-PEG1-Val-Cit-PABC-PNP has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of TCO-PEG1-Val-Cit-PABC-PNP involves several steps:
Targeting: The ADC binds to a specific antigen on the surface of a target cell.
Internalization: The ADC is internalized into the cell and trafficked to the lysosome.
Cleavage: The Val-Cit dipeptide is cleaved by cathepsin B, releasing the drug payload.
Drug Release: The released drug exerts its cytotoxic effects on the target cell.
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG1-Val-Cit-PAB-PNP: Similar in structure but contains a maleimide group instead of a TCO group.
Uniqueness
TCO-PEG1-Val-Cit-PABC-PNP is unique due to its TCO group, which allows for rapid and efficient click chemistry reactions with tetrazine-containing molecules. This feature enhances the stability and efficacy of ADCs, making it a valuable tool in targeted drug delivery .
Propiedades
Fórmula molecular |
C39H53N7O12 |
|---|---|
Peso molecular |
811.9 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[2-[3-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C39H53N7O12/c1-26(2)34(45-33(47)20-23-55-24-22-42-38(51)57-30-9-6-4-3-5-7-10-30)36(49)44-32(11-8-21-41-37(40)50)35(48)43-28-14-12-27(13-15-28)25-56-39(52)58-31-18-16-29(17-19-31)46(53)54/h4,6,12-19,26,30,32,34H,3,5,7-11,20-25H2,1-2H3,(H,42,51)(H,43,48)(H,44,49)(H,45,47)(H3,40,41,50)/b6-4+/t30?,32-,34?/m0/s1 |
Clave InChI |
MEJVQLRFVAZXDV-KRLQTLPYSA-N |
SMILES isomérico |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OC3CCCC/C=C/C3 |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OC3CCCCC=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


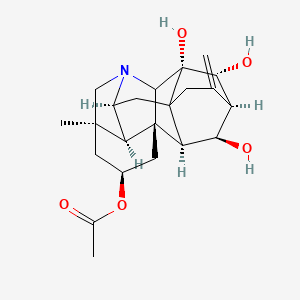

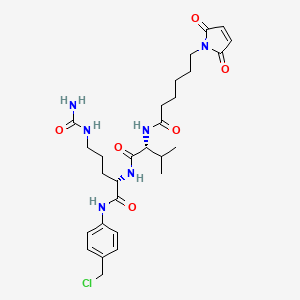
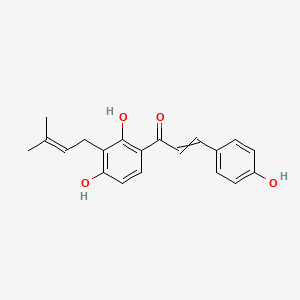
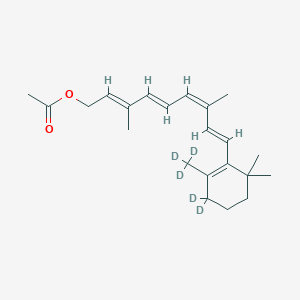
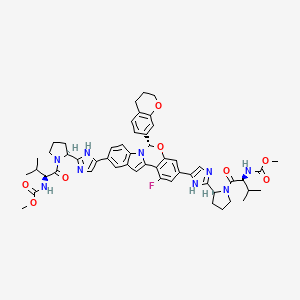
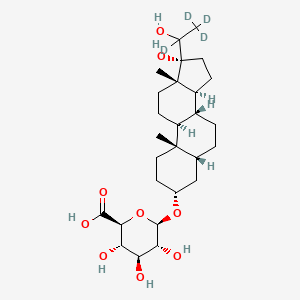
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)

